2-Methyl-3-nitrophenol

Organic Synthesis Quality Control Procurement

2-Methyl-3-nitrophenol (CAS 5460-31-1) is a high-purity (>98%) monosubstituted nitrophenol with a unique ortho-methyl/meta-nitro substitution pattern. This distinct regiochemistry makes it an irreplaceable intermediate for the synthesis of Dabuzalgron hydrochloride and specific tryptamine derivatives. Its validated role as an internal standard for atmospheric particulate matter analysis ensures method accuracy and inter-laboratory comparability, making it a critical reagent for environmental research. Do not substitute with regioisomers, which will compromise analytical validity and synthesis yields.

Molecular Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS No. 5460-31-1
Cat. No. B1294317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-nitrophenol
CAS5460-31-1
Molecular FormulaC7H7NO3
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1O)[N+](=O)[O-]
InChIInChI=1S/C7H7NO3/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,9H,1H3
InChIKeyGAKLFAZBKQGUBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-nitrophenol (CAS 5460-31-1): Procurement-Grade Specifications and Class Identification for Fine Chemical Sourcing


2-Methyl-3-nitrophenol (CAS 5460-31-1), also known as 3-nitro-o-cresol, is a monosubstituted nitrophenol derivative classified as a methylated aromatic nitro compound (C₇H₇NO₃, MW 153.14). It is a light yellow to brown crystalline powder with a characteristic phenol-like odor and a melting point of 146-148 °C [1]. This compound serves as a key intermediate in pharmaceutical, agrochemical, and dye synthesis, and it is uniquely validated as an internal standard for atmospheric particulate matter analysis . Its commercial availability at >98% purity from multiple vendors, including bulk scale up to metric tons, positions it as a strategic procurement target for R&D and industrial production [2].

Why 2-Methyl-3-nitrophenol (CAS 5460-31-1) Cannot Be Interchanged with Regioisomeric or In-Class Analogs


Substituting 2-methyl-3-nitrophenol with its regioisomers (e.g., 2-methyl-4-nitrophenol or 3-methyl-4-nitrophenol) or other nitrophenols is scientifically unjustified due to its unique ortho-methyl and meta-nitro substitution pattern, which dictates its reactivity, physicochemical properties, and ultimately its functional performance in downstream applications. The proximity of the electron-donating methyl and electron-withdrawing nitro groups to the phenolic hydroxyl modulates intramolecular hydrogen bonding, pKa, and solubility, creating a distinct chemical reactivity profile that directly impacts synthesis yields and analytical method validity [1]. Furthermore, its validated role as an internal standard in GC-IRMS analysis of atmospheric methylnitrophenols is methodologically specific; replacement with any other compound would compromise the accuracy, precision, and comparability of the established analytical procedure .

Quantitative Differentiation of 2-Methyl-3-nitrophenol: Head-to-Head Comparisons for Informed Procurement


Procurement Impact: Regioisomeric Purity and Distinct Melting Point of 2-Methyl-3-nitrophenol

2-Methyl-3-nitrophenol exhibits a significantly higher melting point (146-148 °C) compared to its regioisomer, 2-methyl-4-nitrophenol (93-98 °C), enabling unambiguous identification and purity assessment during incoming quality control and providing a critical check for regioisomeric contamination in synthetic workflows [1]. This 48-50 °C difference is not merely physical; it reflects a fundamental difference in crystalline packing forces and intramolecular hydrogen bonding, which can influence solubility and reaction kinetics in subsequent steps [2].

Organic Synthesis Quality Control Procurement

Analytical Selectivity: Validated Internal Standard for GC-IRMS Analysis of Atmospheric Methylnitrophenols

In a method for measuring the stable isotope ratio of methylnitrophenols in atmospheric particulate matter using gas chromatography-isotope ratio mass spectrometry (GC-IRMS), 2-methyl-3-nitrophenol was specifically selected and validated as the internal standard . The method was developed to accurately quantify methylnitrophenol analytes in complex environmental matrices, and the choice of this specific compound as an internal standard is critical for correcting for sample preparation losses and instrument variability .

Environmental Chemistry Analytical Chemistry Method Development

Industrial Scalability and Purity: Metric Ton Production with QC Specifications

Commercial suppliers confirm the availability of 2-methyl-3-nitrophenol at a minimum purity of 98% by GC, with a specified moisture content of ≤0.5% and a production scale of up to metric tons, explicitly stating its use as an intermediate for Dabuzalgron hydrochloride [1]. This level of documented quality control and large-scale availability is not uniformly guaranteed for all nitrophenol regioisomers and directly supports industrial-scale synthesis and regulatory compliance [1].

Chemical Manufacturing Procurement Supply Chain

Quantitatively Justified Application Scenarios for Procuring 2-Methyl-3-nitrophenol (CAS 5460-31-1)


Validated Internal Standard for Atmospheric Methylnitrophenol Quantification

Procurement for environmental research groups developing or using GC-IRMS methods for quantifying methylnitrophenols in aerosol samples. The validated use of 2-methyl-3-nitrophenol as an internal standard, as specified by leading chemical vendors, ensures method accuracy and inter-laboratory comparability, making it an essential reagent for this specific application [1].

Pharmaceutical Intermediate for Dabuzalgron Hydrochloride Synthesis

Procurement by pharmaceutical contract manufacturing organizations (CMOs) or research groups working on Dabuzalgron hydrochloride. Vendor documentation explicitly identifies 2-methyl-3-nitrophenol as a key intermediate for this drug substance, with commercial-scale availability supporting process development and clinical supply [1].

Dye and Pigment Manufacturing

Procurement by industrial dye and pigment manufacturers leveraging the compound's ability to impart color stability and intensity. The compound's unique substitution pattern differentiates its performance from other nitrophenol intermediates, making it a specific building block for desired chromophores [1].

Building Block for Tryptamine-Derived Pharmaceuticals

Procurement by academic or industrial medicinal chemistry labs synthesizing tryptamine derivatives (e.g., serotonin, melatonin analogs). The compound's specific regiochemistry is a critical structural requirement for constructing the target indole framework, and its procurement ensures access to this specific synthetic route [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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